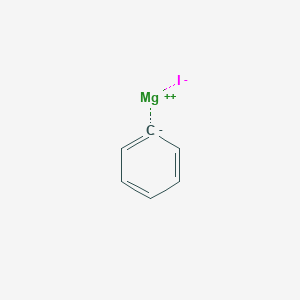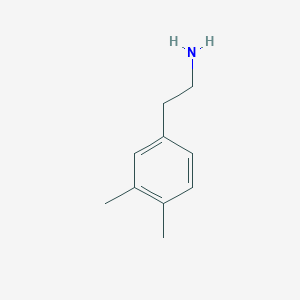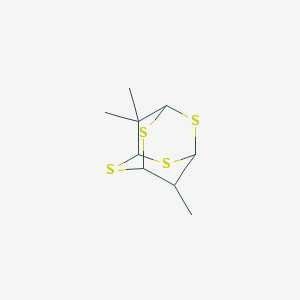
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl-, also known as TTA, is a sulfur-containing compound that has gained attention in scientific research due to its unique properties and potential applications. TTA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Wirkmechanismus
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has been found to interact with various proteins and enzymes in the body, including metalloproteins, which are involved in various biological processes such as oxygen transport and storage, electron transfer, and catalysis. 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has been shown to bind to metal ions in metalloproteins, which can affect their activity and function. 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has been found to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has also been found to have neuroprotective effects, which can protect neurons from damage caused by oxidative stress and inflammation. Additionally, 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has been studied for its potential to improve insulin sensitivity and glucose metabolism, which can have implications for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- is also relatively inexpensive compared to other sulfur-containing compounds. However, 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has some limitations, including its potential toxicity and the need for careful handling and disposal. Additionally, 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- can be challenging to purify due to its tendency to form impurities during synthesis.
Zukünftige Richtungen
There are several future directions for 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- research, including its use in the development of new metal-organic frameworks with improved properties and applications. 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- can also be used as a building block in the synthesis of new supramolecular structures with novel properties. Additionally, 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- can be studied further for its potential therapeutic applications, such as its ability to inhibit cancer cell growth and its neuroprotective effects. Finally, 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- can be used as a tool in the study of metalloproteins and their role in biological processes.
Synthesemethoden
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- can be synthesized using various methods, including the reaction of 1,3-dichloro-2-propanol with sodium sulfide followed by cyclization, the reaction of 1,3-dichloro-2-propanol with sodium hydrosulfide followed by cyclization, and the reaction of 1,3-dichloro-2-propanol with sodium sulfide in the presence of a catalyst. The purity and yield of 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- can be improved by using a purification process such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has been found to have various scientific research applications, including its use as a ligand in coordination chemistry, a building block in supramolecular chemistry, and a stabilizer in polymer chemistry. 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has also been used in the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis. Additionally, 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has been studied for its potential therapeutic applications, such as its ability to inhibit the growth of cancer cells and its neuroprotective effects.
Eigenschaften
CAS-Nummer |
17749-64-3 |
|---|---|
Produktname |
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- |
Molekularformel |
C9H14S4 |
Molekulargewicht |
250.5 g/mol |
IUPAC-Name |
9,9,10-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C9H14S4/c1-4-5-10-7-9(2,3)8(11-5)13-6(4)12-7/h4-8H,1-3H3 |
InChI-Schlüssel |
RDXVVDONGYMDIG-UHFFFAOYSA-N |
SMILES |
CC1C2SC3C(C(S2)SC1S3)(C)C |
Kanonische SMILES |
CC1C2SC3C(C(S2)SC1S3)(C)C |
Synonyme |
9,9,10-Trimethyl-2,4,6,8-tetrathiaadamantane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B95404.png)
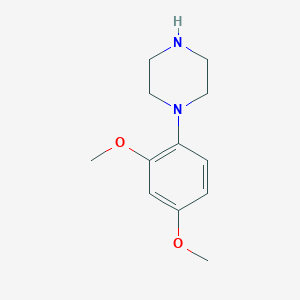
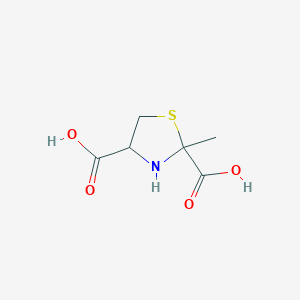
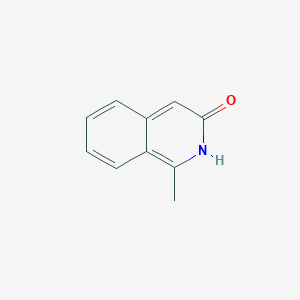
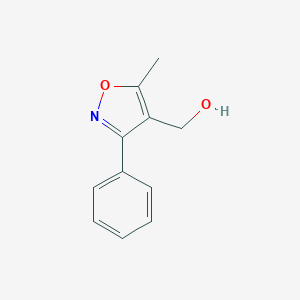
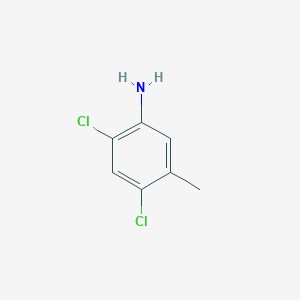
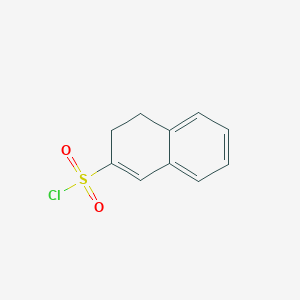
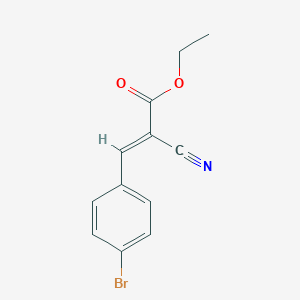
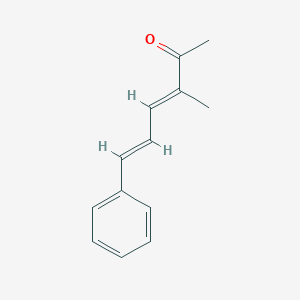
![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)
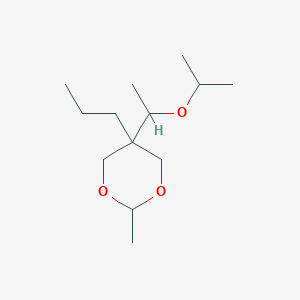
![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)
